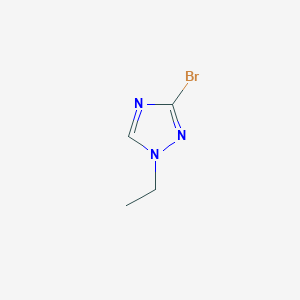

3-Bromo-1-ethyl-1H-1,2,4-triazole

描述

Structure

3D Structure

属性

IUPAC Name |

3-bromo-1-ethyl-1,2,4-triazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6BrN3/c1-2-8-3-6-4(5)7-8/h3H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPDWEAXPUUZRBK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=NC(=N1)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6BrN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.01 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Spectroscopic Characterization and Structural Elucidation of 3 Bromo 1 Ethyl 1h 1,2,4 Triazole

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For 3-Bromo-1-ethyl-1H-1,2,4-triazole, both proton (¹H) and carbon (¹³C) NMR, along with two-dimensional techniques, are instrumental in confirming its structure.

Proton (¹H) NMR Spectroscopic Analysis

Proton NMR spectroscopy of 1,2,4-triazole (B32235) derivatives typically shows characteristic signals for the triazole ring proton and the protons of the substituent groups. chemicalbook.com In the case of this compound, the ¹H NMR spectrum is expected to show a singlet for the C5-H proton of the triazole ring. The ethyl group attached to the N1 position would exhibit a quartet for the methylene (B1212753) (-CH2-) protons and a triplet for the methyl (-CH3) protons, arising from spin-spin coupling with each other.

A study on similar 1,2,4-triazole derivatives provides context for the expected chemical shifts. For instance, in 4-ethyl-5-((4-phenyl-1H-1,2,3-triazol-1-yl)methyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione, the ethyl group protons appear as a triplet at 0.96 ppm (CH3) and a quartet at 3.95 ppm (CH2). mdpi.com The triazole ring proton in various substituted 1,2,4-triazoles can appear in the aromatic region of the spectrum. mdpi.com

Table 1: Predicted ¹H NMR Data for this compound

| Functional Group | Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Triazole C5-H | ~8.0-9.0 | Singlet (s) |

| Ethyl -CH₂- | ~4.0-4.5 | Quartet (q) |

| Ethyl -CH₃ | ~1.3-1.6 | Triplet (t) |

Carbon (¹³C) NMR Spectroscopic Analysis

Carbon-13 NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. The spectrum of this compound is expected to show distinct signals for the two carbon atoms of the triazole ring and the two carbon atoms of the ethyl group. The carbon atom attached to the bromine (C3) will be significantly influenced by the electronegativity of the halogen. The C5 carbon will also have a characteristic chemical shift.

For comparison, the ¹³C NMR spectrum of 1,2,4-triazole itself shows signals for its two distinct carbons. chemicalbook.com In related substituted triazoles, the chemical shifts provide a basis for assignment. For example, in 4-ethyl-5-((4-phenyl-1H-1,2,3-triazol-1-yl)methyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione, the ethyl group carbons resonate at 13.25 ppm (CH3) and 44.38 ppm (CH2), while the triazole ring carbons appear between 122.00 and 146.89 ppm. mdpi.com

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Atom | Chemical Shift (δ, ppm) |

|---|---|

| C3 (C-Br) | ~140-150 |

| C5 | ~145-155 |

| Ethyl -CH₂- | ~40-50 |

| Ethyl -CH₃ | ~13-16 |

Two-Dimensional NMR Techniques (e.g., HMBC, HSQC) for Connectivity

Two-dimensional (2D) NMR techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are powerful tools for establishing the connectivity between protons and carbons. utar.edu.my

HSQC correlates directly bonded proton and carbon atoms. In this compound, an HSQC experiment would show a correlation between the C5-H proton and the C5 carbon, as well as correlations between the methylene protons and the methylene carbon, and the methyl protons and the methyl carbon of the ethyl group.

HMBC reveals long-range (2-3 bond) correlations between protons and carbons. This is particularly useful for confirming the position of the ethyl group on the triazole ring. An HMBC experiment would show a correlation between the methylene protons of the ethyl group and both the C5 and potentially the C3 carbons of the triazole ring, confirming the N1-ethyl substitution.

These 2D NMR experiments provide unambiguous evidence for the proposed structure of this compound. nih.gov

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a vital analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through fragmentation patterns. rroij.comresearchgate.net For this compound (C₄H₆BrN₃), the molecular weight is 174.97 g/mol (for ⁷⁹Br) and 176.97 g/mol (for ⁸¹Br), reflecting the natural isotopic abundance of bromine.

High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the molecular formula. nih.gov The mass spectrum of 1,2,4-triazole derivatives typically shows fragmentation pathways involving the loss of small neutral molecules. researchgate.net For this compound, characteristic fragmentation could include the loss of the ethyl group, bromine, or cleavage of the triazole ring.

Table 3: Predicted Mass Spectrometry Data for this compound

| Ion | m/z (for ⁷⁹Br/⁸¹Br) | Description |

|---|---|---|

| [M]⁺ | 175/177 | Molecular ion |

| [M - C₂H₅]⁺ | 146/148 | Loss of ethyl group |

| [M - Br]⁺ | 96 | Loss of bromine atom |

| [C₂H₅N₂]⁺ | 55 | Fragment from ring cleavage |

Vibrational Spectroscopy: Infrared (IR) and Raman Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their vibrational modes. rroij.comresearchgate.net

Identification of Characteristic Functional Group Frequencies

The IR and Raman spectra of this compound would display characteristic absorption bands corresponding to the vibrations of the triazole ring and the ethyl group. nih.govbiosynth.com

Triazole Ring Vibrations : The C-H stretching of the triazole ring is expected to appear around 3100-3000 cm⁻¹. researchgate.net The C=N and N=N stretching vibrations within the ring typically occur in the 1600-1400 cm⁻¹ region. researchgate.netijrpc.com Ring deformation modes are also expected at lower frequencies.

Ethyl Group Vibrations : The C-H stretching vibrations of the ethyl group's methylene and methyl groups are anticipated in the 2980-2850 cm⁻¹ range. nih.gov C-H bending vibrations for the ethyl group would be observed around 1460 cm⁻¹ and 1380 cm⁻¹.

C-Br Vibration : The C-Br stretching vibration is expected to appear in the fingerprint region, typically between 600 and 500 cm⁻¹.

Studies on similar 1,2,4-triazole structures support these assignments. For example, the IR spectrum of 3-mercapto-1,2,4-triazole has been extensively analyzed, providing a basis for interpreting the vibrational modes of the triazole ring. nih.gov Similarly, Raman spectra of 1,2,4-triazole and its derivatives have been reported, which can aid in the assignment of vibrational frequencies. spectrabase.comresearchgate.net

Table 4: Predicted IR and Raman Active Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Approximate Wavenumber (cm⁻¹) |

|---|---|---|

| Triazole C-H | Stretching | 3100-3000 |

| Ethyl C-H | Stretching | 2980-2850 |

| Triazole Ring | C=N, N=N Stretching | 1600-1400 |

| Ethyl Group | C-H Bending | 1460, 1380 |

| Triazole Ring | Ring Deformation | Various in fingerprint region |

| C-Br | Stretching | 600-500 |

Spectroscopic Signatures of the Triazole Ring, Bromine, and Ethyl Group

The structural identity of this compound is confirmed through the analysis of its spectroscopic data. Each component of the molecule—the 1,2,4-triazole ring, the bromine substituent, and the N-ethyl group—produces characteristic signals in Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy: In ¹H NMR spectroscopy, the ethyl group attached to the nitrogen atom is expected to produce a triplet signal for the methyl (-CH₃) protons and a quartet for the methylene (-CH₂) protons, a pattern typical for an ethyl group coupled to each other. nih.gov For a similar compound, 4-ethyl-3,5-bis[4-(naphthalen-1-yl)phenyl]-4H-1,2,4-triazole, the methyl triplet appears at approximately 1.29 ppm and the methylene quartet at 4.36 ppm. nih.gov The sole proton on the triazole ring (C5-H) is anticipated to appear as a singlet in the aromatic region, typically between 8.00 and 8.75 ppm for 1,4-substituted 1,2,3-triazoles. nih.gov

In ¹³C NMR spectroscopy, the ethyl group will show two distinct signals. Based on data for related ethyl-triazolium salts, the N-CH₂ carbon signal appears around 48 ppm, while the -CH₃ carbon is found further upfield at approximately 14 ppm. nih.gov The carbon atoms of the triazole ring have characteristic chemical shifts; in substituted 1,2,4-triazoles, these signals are typically found between 140 and 155 ppm. nih.govnih.gov The carbon atom bonded to the bromine (C3) is expected to have a chemical shift influenced by the halogen's electronegativity and heavy atom effect. The C5 carbon signal in related 1,4-disubstituted 1,2,3-triazoles appears in the range of 122.46–127.49 ppm. nih.gov

Interactive Data Table: Predicted NMR Chemical Shifts (δ) in ppm

| Group | Predicted ¹H NMR Signal | Predicted ¹³C NMR Signal |

| Ethyl Group | ||

| -CH₂- | ~4.2-4.6 (quartet) nih.govnih.gov | ~40-48 nih.govnih.gov |

| -CH₃ | ~1.1-1.7 (triplet) nih.govnih.gov | ~14-16 nih.govnih.gov |

| Triazole Ring | ||

| C5-H | ~8.0-8.8 (singlet) nih.govchemicalbook.com | ~122-128 nih.gov |

| C3-Br | - | ~140-150 |

Infrared (IR) Spectroscopy: The IR spectrum provides information about the functional groups present in the molecule. The 1,2,4-triazole ring exhibits several characteristic absorption bands. These include C-H aromatic stretching vibrations, typically observed around 3100 cm⁻¹. researchgate.net The endocyclic N=N and C=N stretching vibrations give rise to strong bands in the 1595 cm⁻¹ and 1531-1472 cm⁻¹ regions, respectively. researchgate.net C-N stretching within the ring can also be observed. researchgate.net The presence of the ethyl group will be indicated by C-H stretching vibrations of the methyl and methylene groups, typically in the 2850-2990 cm⁻¹ range.

Interactive Data Table: Characteristic IR Absorption Bands

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

| Triazole Ring | C-H stretch (aromatic) | ~3100 researchgate.net |

| N=N stretch | ~1595 researchgate.net | |

| C=N stretch | ~1530-1470 researchgate.net | |

| C-N-C stretch | ~1045 researchgate.net | |

| Ethyl Group | C-H stretch (aliphatic) | ~2850-2990 |

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

The electronic properties of this compound can be investigated using UV-Vis spectroscopy. Triazole derivatives are known to absorb electromagnetic radiation in the ultraviolet region. acs.org The absorption bands typically correspond to π → π* electronic transitions within the aromatic triazole ring system. researchgate.net For the parent 1H-1,2,3-triazole in the gas phase, a dominant π → π* transition is observed around 205-211 nm. researchgate.net

In substituted triazoles, the position and intensity of these absorption maxima (λ_max) can be influenced by the nature and position of the substituents. The ethyl group, being an alkyl group, is expected to have a minimal effect on the electronic transitions. However, the bromine atom, with its lone pairs of electrons, can participate in n → π* transitions and can also influence the π-system through inductive and mesomeric effects, potentially causing a bathochromic (red) shift of the π → π* transition compared to the unsubstituted triazole. In studies of other triazole derivatives, absorption maxima have been observed between 290 and 375 nm, attributed to the overlap of locally excited (LE) transitions and intramolecular charge-transfer (CT) transitions between different parts of the molecule. acs.org Theoretical simulations on some substituted triazoles have identified multiple electronic transitions (e.g., S₀ → S₆, S₀ → S₈) contributing to their UV-Vis spectra. acs.org

X-ray Crystallography for Solid-State Structure and Conformation Determination

While a specific crystal structure for this compound is not publicly available, its solid-state characteristics can be inferred from crystallographic studies of closely related compounds. X-ray crystallography provides definitive information on bond lengths, bond angles, and intermolecular interactions in the crystalline state.

Molecular Geometry: The 1,2,4-triazole ring is expected to be essentially planar. core.ac.uk In related structures, the bond lengths and angles within the triazole ring are consistent with its aromatic character. nih.gov For example, C-N bond distances in a 1-ethyl-4-isopropyl-1,2,4-triazolium salt are in the range of 1.305–1.366 Å. nih.gov The ethyl group will be attached to the N1 nitrogen atom, and the bromine atom to the C3 carbon. The conformation of the ethyl group relative to the plane of the triazole ring is determined by steric factors and crystal packing forces.

Additionally, weak C-H···N hydrogen bonds involving the proton on the triazole ring (C5-H) or the protons of the ethyl group and nitrogen atoms of adjacent molecules are plausible, contributing to the stability of the crystal lattice. nih.gov In the absence of strong hydrogen bond donors, these weak interactions, along with van der Waals forces, play a crucial role in the molecular packing. core.ac.ukmdpi.com

Theoretical and Computational Investigations of 3 Bromo 1 Ethyl 1h 1,2,4 Triazole

Quantum Chemical Calculations (DFT) for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) has become a powerful tool for investigating the structural and electronic properties of heterocyclic compounds like 1,2,4-triazoles. nih.govnih.gov These computational methods allow for the detailed analysis of molecular characteristics at an atomic level, providing insights that complement experimental data. For 3-Bromo-1-ethyl-1H-1,2,4-triazole, DFT calculations are crucial for understanding its geometry, stability, and chemical behavior. Calculations are typically performed using a functional, such as B3LYP, combined with a basis set like 6-311++G(d,p) or cc-Pvdz, to ensure accurate results. nih.govresearcher.liferesearchgate.net

Geometry Optimization and Energy Minimization

The first step in computational analysis is the geometry optimization of the molecule. This process involves calculating the molecule's energy at various atomic arrangements to find the most stable, lowest-energy structure, known as the ground state. semanticscholar.orgepstem.net For this compound, optimization would yield precise information on bond lengths, bond angles, and dihedral (torsion) angles.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Reactivity Descriptors

Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding chemical reactivity. semanticscholar.orgyoutube.com The HOMO is the orbital most likely to donate electrons in a chemical reaction, representing the molecule's capacity to act as a nucleophile. Conversely, the LUMO is the orbital that most readily accepts electrons, indicating its electrophilic nature. researchgate.net

The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical indicator of molecular stability and reactivity. researchgate.netresearchgate.net A small energy gap suggests that the molecule can be easily excited, implying higher chemical reactivity and lower kinetic stability. nih.gov For this compound, the electron density in the HOMO is expected to be concentrated around the triazole ring and the bromine atom, while the LUMO density would also be distributed across the heterocyclic system.

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's chemical behavior. researchgate.netresearchgate.net

Table 1: Typical Quantum Chemical Reactivity Descriptors

| Descriptor | Formula | Description |

| Energy Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and stability. nih.gov |

| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | Measures the power of an atom or group to attract electrons. researchgate.net |

| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | Represents resistance to change in electron configuration. researchgate.net |

| Chemical Softness (S) | 1 / (2η) | The reciprocal of hardness; indicates a higher tendency to react. epstem.net |

| Electrophilicity Index (ω) | χ² / (2η) | Measures the propensity to accept electrons. researchgate.net |

Molecular Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a visual tool used to predict the reactive sites of a molecule for electrophilic and nucleophilic attacks. uni-muenchen.de The MEP map is color-coded to represent different electrostatic potential values. Regions of negative potential (typically shown in red and yellow) are electron-rich and are susceptible to attack by electrophiles. Regions of positive potential (blue) are electron-poor and are attractive to nucleophiles, while green areas are neutral. bhu.ac.in

For this compound, the MEP surface would likely show the most negative potential concentrated around the N2 and N4 atoms of the triazole ring due to their lone pairs of electrons, making them the primary sites for electrophilic interactions like protonation. researchgate.netuni-muenchen.de The bromine atom would also contribute to the negative potential. Conversely, the hydrogen atoms of the ethyl group and the region around the C-H bonds would exhibit a positive potential, indicating their susceptibility to nucleophilic attack. This analysis provides valuable insights into the molecule's intermolecular interactions. researchgate.net

Tautomeric Equilibrium Studies of Brominated 1,2,4-Triazoles

Prototropic tautomerism is a characteristic feature of the 1,2,4-triazole (B32235) ring system, where a hydrogen atom can migrate between different nitrogen atoms. researchgate.netijsr.net This phenomenon is critical as different tautomers can exhibit distinct chemical and biological properties. For an unsubstituted 3-bromo-1,2,4-triazole, three tautomeric forms are possible: 3-bromo-1H-1,2,4-triazole, 3-bromo-4H-1,2,4-triazole, and 5-bromo-1H-1,2,4-triazole. ijsr.net

Computational Assessment of 1H- and 4H-Tautomer Stability

Quantum chemical calculations are widely used to determine the relative stabilities of different tautomers by comparing their total energies. researchgate.netresearchgate.net Studies on substituted 1,2,4-triazoles consistently show that computational methods can reliably predict the predominant tautomer in the gas phase and in various solvents. researchgate.netgrafiati.com The relative stability is assessed by calculating the total energy (ΔE) or Gibbs free energy (ΔG) for each tautomer; the form with the lowest energy is the most stable.

For the parent 3-bromo-1,2,4-triazole, theoretical studies have indicated that the 3-bromo-4H-1,2,4-triazole tautomer is the most stable, with the 1H and 5H forms being of similar, higher energy. ijsr.net

Table 2: Representative Calculated Relative Stabilities of Brominated 1,2,4-Triazole Tautomers

| Tautomer | Relative Energy (ΔE) (kcal/mol) - Gas Phase | Relative Gibbs Free Energy (ΔG) (kcal/mol) - Gas Phase | Predicted Stability Order |

| 3-bromo-1H-1,2,4-triazole | > 0 | > 0 | Less Stable |

| 3-bromo-4H-1,2,4-triazole | 0.00 (Reference) | 0.00 (Reference) | Most Stable ijsr.net |

| 5-bromo-1H-1,2,4-triazole | > 0 | > 0 | Less Stable |

Note: This table is illustrative, based on general findings for brominated triazoles. Exact values depend on the level of theory and basis set used.

Influence of Bromine and Ethyl Substituents on Tautomer Preference

Substituents on the 1,2,4-triazole ring have a profound impact on the tautomeric equilibrium. researchgate.netnih.gov The electronic properties of the substituent—whether it is electron-donating or electron-withdrawing—and its position on the ring dictate the relative stability of the tautomeric forms. rsc.org

In the case of this compound, the situation is unambiguous. The presence of the ethyl group covalently bonded to the N1 nitrogen atom "locks" the molecule into the 1H-tautomeric form. This substitution prevents the migration of a proton to the N4 position, thereby eliminating the possibility of a tautomeric equilibrium between the 1H- and 4H- forms.

Bromine Atom (at C3): As an electron-withdrawing group, the bromine atom lowers the electron density of the triazole ring, affecting its aromaticity and reactivity.

Ethyl Group (at N1): As an electron-donating alkyl group, the ethyl substituent slightly increases the electron density on the nitrogen atom to which it is attached and provides steric bulk, which can influence how the molecule interacts with other species.

Therefore, while the general principle of tautomerism is essential for understanding brominated 1,2,4-triazoles, the specific substitution pattern in this compound predetermines its structure as the 1H-tautomer.

Prediction of Spectroscopic Properties through Computational Methods

Computational chemistry provides a powerful lens for predicting the spectroscopic properties of molecules like this compound, offering insights that complement experimental data. Methods such as Density Functional Theory (DFT) and Hartree-Fock (HF) are standard for these theoretical investigations. researchgate.net DFT, particularly with hybrid functionals like B3LYP, is widely used to optimize molecular geometries and predict a range of spectroscopic data, including infrared (IR), nuclear magnetic resonance (NMR), and ultraviolet-visible (UV-Vis) spectra. rsc.orgnih.gov

For the 1,2,4-triazole ring system, computational studies help in understanding its fundamental vibrational modes and electronic transitions. researchgate.net Theoretical calculations can determine the frequencies and intensities of IR absorption bands, which correspond to specific molecular vibrations such as C-H, C-N, and N-N stretching and bending modes. researchgate.netdnu.dp.ua For instance, calculations on the parent 1,2,4-triazole molecule have successfully assigned normal vibrational frequencies and reproduced the experimental IR spectrum with good qualitative agreement. researchgate.net Similarly, NMR chemical shifts (¹H and ¹³C) can be predicted, providing a theoretical framework for structural elucidation. The chemical shifts for substituted 1,2,3-triazoles have been successfully calculated, showing characteristic signals for the triazole ring protons and carbons. nih.gov

To illustrate the output of such computational work, the table below presents theoretically calculated IR spectral data for the parent compound, 1,2,4-triazole, based on DFT calculations.

Table 1: Illustrative Calculated IR Spectral Data for 1,2,4-Triazole (Note: This data is for the parent 1,2,4-triazole and serves as an example of computational spectroscopic prediction.)

| Calculated Frequency (cm⁻¹) | Vibrational Assignment |

| 3176 | C-H Stretching |

| 1523 | N-N Stretching |

| 1496 | N-N Stretching |

| 1392 | C-N Stretching |

| 1380 | C-N Stretching |

| 1198 | N-N Stretching |

| 1174 | C-N / N-N Stretching |

This table is generated based on findings for 1,2,4-triazole vibrational modes discussed in the literature. researchgate.net

Solvatochromic Analysis and Solvent Effects on Electronic Properties

Solvatochromism refers to the change in a substance's color—or more broadly, its absorption or emission spectrum—when dissolved in different solvents. This phenomenon is a direct consequence of the differential solvation of the molecule's ground and excited electronic states. The study of these solvent-induced spectral shifts provides critical information about a molecule's electronic structure and its interactions with the surrounding solvent medium. mjcce.org.mkmjcce.org.mk

For the 1,2,4-triazole class of compounds, the electronic absorption spectra are influenced by solvent polarity and hydrogen bonding capabilities. mjcce.org.mkmjcce.org.mk The effect of the solvent on the UV absorption spectra of substituted 1,2,4-triazoles is often complex and highly dependent on the nature of the substituents on the triazole ring. mjcce.org.mkresearchgate.net Generally, the absorption maxima of these compounds, which arise from electron transitions within the triazole ring, can exhibit a bathochromic (red shift) or hypsochromic (blue shift) effect with changing solvent polarity. mjcce.org.mk A bathochromic shift with increasing solvent polarity typically indicates that the excited state is more polar than the ground state and is thus stabilized to a greater extent by polar solvents.

Linear Solvation Energy Relationships (LSER) are frequently employed to quantify and interpret these solvent effects, using parameters that account for the solvent's polarizability, acidity, and basicity. mjcce.org.mk Studies on related 4,5-disubstituted-1,2,4-triazoline-3-thiones have shown that their UV absorption maxima, typically appearing between 250-260 nm, are sensitive to the solvent environment. mjcce.org.mk In these studies, it was noted that the influence of aprotic solvents could be more significant compared to protic solvents. mjcce.org.mk

Although specific solvatochromic data for this compound is not available in the provided search results, the general principles apply. An analysis would involve recording its UV-Vis spectrum in a series of solvents with varying polarities. The data below illustrates the solvatochromic effect on a related substituted 1,2,4-triazoline-3-thione, demonstrating how absorption maxima can shift in different solvent environments.

Table 2: Example of Solvent Effects on the UV Absorption Maxima of a Substituted 1,2,4-Triazoline-3-thione (Note: The following data is for a representative 1,2,4-triazole derivative and is intended to illustrate the principles of solvatochromic analysis.)

| Solvent | Dielectric Constant (ε) | Absorption Maximum (λ_max, nm) |

| Dioxane | 2.2 | ~255 |

| Chloroform | 4.8 | ~256 |

| Ethanol | 24.6 | ~254 |

| Methanol | 32.7 | ~253 |

| Acetonitrile | 37.5 | ~252 |

| Dimethylsulfoxide (DMSO) | 46.7 | ~256 |

| Water | 80.1 | ~251 |

This table is compiled from typical data presented in solvatochromic studies of substituted 1,2,4-triazoline-3-thiones. mjcce.org.mk

Chemical Reactivity and Derivatization Strategies for 3 Bromo 1 Ethyl 1h 1,2,4 Triazole

Nucleophilic Substitution Reactions of the Bromine Atom

The bromine atom at the C3 position of the 1,2,4-triazole (B32235) ring is susceptible to displacement by various nucleophiles. This reactivity is attributed to the electron-deficient nature of the carbon atoms within the triazole ring, a consequence of being bonded to electronegative nitrogen atoms. chemicalbook.com This inherent property facilitates the substitution of the bromine atom under relatively mild conditions. chemicalbook.com

Introduction of Diverse Functional Groups (e.g., amino, alkyl, aryl, oxygen, sulfur nucleophiles)

The susceptibility of the bromine atom to nucleophilic attack allows for the introduction of a wide array of functional groups. While specific examples for 3-Bromo-1-ethyl-1H-1,2,4-triazole are not extensively detailed in the provided search results, the general reactivity of bromo-triazoles suggests that various nucleophiles can be employed. rsc.org These include:

Amino groups: Reaction with primary and secondary amines can lead to the formation of 3-amino-1-ethyl-1H-1,2,4-triazole derivatives.

Alkyl and Aryl groups: While less common via direct nucleophilic substitution, certain activated alkyl or aryl nucleophiles could potentially displace the bromine.

Oxygen nucleophiles: Alkoxides and hydroxides can be used to introduce alkoxy and hydroxy functionalities, respectively.

Sulfur nucleophiles: Thiolates are effective nucleophiles for installing thioether groups at the C3 position.

The general principle of nucleophilic substitution on halogenated triazoles has been established, providing a basis for these transformations. rsc.org

Regioselectivity and Scope of Substitution Reactions

In the context of 1,2,4-triazoles, regioselectivity is a critical consideration, particularly when multiple potential reaction sites exist. For this compound, the ethyl group at the N1 position directs substitution to the C3 position by blocking other potential sites on the triazole ring.

The scope of these substitution reactions is broad, accommodating a variety of nucleophiles. However, the specific conditions required for each type of nucleophile (e.g., base, solvent, temperature) will vary depending on the nucleophile's reactivity and the stability of the starting material and product. Studies on related S-substituted 1,2,4-triazoles have shown that alkylation reactions can be regioselective, with outcomes influenced by steric effects. researchgate.netnih.gov

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions represent a powerful and versatile methodology for forming carbon-carbon and carbon-heteroatom bonds, significantly expanding the synthetic utility of this compound. nih.gov These reactions offer a milder and more functional group tolerant alternative to traditional methods. wikipedia.org

Suzuki-Miyaura Coupling for Aryl-Aryl and Aryl-Heteroaryl Bond Formation

The Suzuki-Miyaura coupling is a widely used palladium-catalyzed reaction that couples an organoboron reagent with a halide or triflate. nih.gov In the case of this compound, this reaction enables the formation of a new carbon-carbon bond between the C3 position of the triazole ring and an aryl or heteroaryl group. nih.gov

This method is highly valued for the stability and low toxicity of the boronic acid reagents. nih.gov The reaction typically employs a palladium catalyst, a base, and a suitable solvent. Microwave-assisted Suzuki-Miyaura couplings have been shown to be efficient for similar brominated heterocyclic systems, often leading to good to excellent yields. nih.gov

Table 1: Examples of Suzuki-Miyaura Coupling Reactions on Brominated Heterocycles

| Brominated Substrate | Coupling Partner | Catalyst System | Product | Yield (%) | Reference |

| 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one | p-methoxyphenylboronic acid | XPhosPdG2/XPhos, K₂CO₃ | 3-(p-methoxyphenyl)pyrazolo[1,5-a]pyrimidin-5(4H)-one | 89 | nih.gov |

| 7-bromo pyrimido[1,2-b]indazol-2-one | Phenylboronic acid | PdCl₂(dppf), K₂CO₃ | 7-phenylpyrimido[1,2-b]indazol-2-one | 70 | nih.gov |

| 8-bromo pyrimido[1,2-b]indazol-2-one | Phenylboronic acid | PdCl₂(dppf), K₂CO₃ | 8-phenylpyrimido[1,2-b]indazol-2-one | 72 | nih.gov |

Sonogashira Coupling for Alkynyl Group Introduction

The Sonogashira coupling is another palladium-catalyzed cross-coupling reaction that facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orglibretexts.org This reaction provides a direct route for introducing an alkynyl group at the C3 position of this compound.

The reaction is typically carried out using a palladium catalyst, a copper(I) co-catalyst, and an amine base under mild conditions. wikipedia.orgorganic-chemistry.org The versatility of the Sonogashira reaction has made it a valuable tool in the synthesis of a wide range of compounds, including pharmaceuticals and complex organic materials. wikipedia.org Copper-free variations of the Sonogashira coupling have also been developed. organic-chemistry.org

Table 2: Key Features of the Sonogashira Coupling Reaction

| Feature | Description |

| Reactants | Terminal alkyne and an aryl or vinyl halide. wikipedia.org |

| Catalyst System | Typically a palladium(0) catalyst and a copper(I) co-catalyst. wikipedia.org |

| Base | An amine base is commonly used. wikipedia.org |

| Conditions | Generally mild, often at room temperature. wikipedia.org |

| Bond Formed | C(sp²)-C(sp) bond. libretexts.org |

Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds from aryl halides and amines. wikipedia.org This reaction offers a powerful method for introducing a wide variety of amino groups at the C3 position of this compound.

The development of this reaction has significantly expanded the possibilities for synthesizing aryl amines, overcoming the limitations of older methods which often required harsh conditions and had limited substrate scope. wikipedia.org The reaction's utility is demonstrated by its application in coupling various amines, including primary and secondary amines, with a broad range of aryl halides. wikipedia.orgresearchgate.net The choice of palladium catalyst and ligand is crucial for the success of the reaction, with different generations of catalyst systems developed to accommodate a wider range of substrates and milder conditions. wikipedia.org

Table 3: Catalyst Systems for Buchwald-Hartwig Amination

| Catalyst Generation | Ligand Type | Amine Scope | Aryl Halide Scope |

| First Generation | Monodentate phosphines | Secondary amines | Aryl bromides, iodides |

| Second Generation | Bidentate phosphine (B1218219) ligands (e.g., BINAP, DPPF) | Primary amines | Aryl iodides, triflates |

| Third Generation | Sterically hindered ligands | Broad range of amines | Aryl chlorides, bromides, iodides |

Reactions Involving the Ethyl Moiety at the N1-Position

The N1-ethyl group of this compound is generally stable. However, under specific conditions, particularly after activation of the triazole ring, this group can undergo reactions.

One potential reaction is N-dealkylation, which typically requires the formation of a triazolium salt. For instance, studies on related nitrotriazolium salts have demonstrated that N-dealkylation can occur under acidic conditions. researchgate.net It is plausible that quaternization of the N4 position of this compound with an alkylating agent would form a 1-ethyl-4-alkyl-3-bromo-1,2,4-triazolium salt. Subsequent treatment of this salt with a strong acid could potentially lead to the cleavage of the N1-ethyl bond.

Table 1: Illustrative N-Dealkylation of a Triazolium Salt Analogue Note: This data is for an analogous compound, as specific examples for this compound are not readily available in the literature.

| Starting Material | Reagents | Product | Yield | Reference |

| 1-tert-butyl-3-methyl-4-nitro-1,2,3-triazolium | HCl | 1-methyl-4-nitro-1,2,3-triazole | - | researchgate.net |

Direct functionalization of the ethyl group without its removal is less common and would likely proceed through radical mechanisms, for which specific literature on this compound is not available.

Ring-Opening and Ring-Closing Reactions of the Triazole Core

The 1,2,4-triazole ring is known for its high stability due to its aromatic character, making ring-opening reactions challenging under normal conditions. nih.gov The ring is generally resistant to cleavage. nih.gov

However, in more complex heterocyclic systems containing a 1,2,4-triazole moiety, ring transformations have been observed. For example, in some fused heterocyclic systems, the cleavage of an adjacent ring can be followed by a recyclization to form a new triazole derivative. While not a direct ring-opening of the primary triazole, it demonstrates the potential for rearrangement in elaborate molecular architectures.

There is no direct evidence in the reviewed literature for the ring-opening of this compound under nucleophilic or other conditions. The stability of the triazole nucleus suggests that harsh conditions would be required, likely leading to non-selective decomposition rather than a controlled ring-opening.

Conversely, ring-closing reactions are fundamental to the synthesis of the 1,2,4-triazole core itself. Many synthetic routes involve the cyclization of open-chain precursors like acyl amidrazones or the reaction of hydrazines with formamide (B127407) derivatives. guidechem.comfrontiersin.org

Design and Exploration of Structure Activity Relationships in 3 Bromo 1 Ethyl 1h 1,2,4 Triazole Derivatives

Systematic Modification of the 3-Bromo-1-ethyl-1,2,4-triazole Scaffold

The systematic modification of the 3-bromo-1-ethyl-1,2,4-triazole scaffold involves altering specific parts of the molecule to investigate the impact on its properties. The core structure has three key positions for modification: the C5 position of the triazole ring, the ethyl group at the N1 position, and the bromo substituent at the C3 position.

Key modifications and their observed effects include:

Substitution at the C5 Position: The C5 position is a primary target for introducing a wide range of substituents. Attaching various aryl or heteroaryl groups can significantly influence the molecule's biological activity. For instance, introducing phenyl rings with different electronic properties (electron-donating or electron-withdrawing groups) can modulate the compound's interaction with biological targets.

Modification of the N1-ethyl Group: The ethyl group can be replaced with other alkyl or aryl groups. Studies on related 1,2,4-triazole (B32235) derivatives have shown that the nature of the substituent at the N1 position can affect the compound's selectivity and potency. mjcce.org.mkmjcce.org.mk For example, replacing the ethyl group with a larger or more complex substituent could enhance binding to specific receptors.

Replacement of the C3-bromo Group: While the bromo group is a defining feature, its replacement with other halogens (like chloro) or different functional groups can lead to significant changes in activity. The high electronegativity of bromine often contributes to the compound's potency. nih.gov

| Modification Site | Type of Modification | Potential Impact |

|---|---|---|

| C5 Position | Introduction of substituted phenyl rings | Modulates electronic properties and biological target interaction |

| N1 Position | Replacement of ethyl with other alkyl/aryl groups | Affects selectivity and potency |

| C3 Position | Replacement of bromo with other halogens | Alters electronegativity and overall activity |

Hybrid Compound Design Incorporating the 3-Bromo-1-ethyl-1,2,4-triazole Motif

Hybrid compound design is a modern strategy in medicinal chemistry where two or more pharmacophores are combined into a single molecule. This approach aims to create synergistic effects, improve activity, or overcome resistance mechanisms. The 3-bromo-1-ethyl-1,2,4-triazole motif can serve as a core scaffold for developing such hybrids.

Examples of hybrid design strategies include:

Triazole-Thiadiazole Hybrids: The 1,2,4-triazole ring can be linked to a 1,3,4-thiadiazole (B1197879) moiety. Both heterocycles are known for their diverse biological activities, and their combination can lead to compounds with enhanced properties. researchgate.net

Triazole-Indole Hybrids: Linking the triazole scaffold to an indole (B1671886) ring system is another promising approach. Indole derivatives are prevalent in many biologically active compounds, and these hybrids have been investigated for their potential as anticancer agents. rsc.orgnih.gov

Triazole-Triazole Hybrids: It is also possible to create molecules containing two triazole rings, such as a 1,2,4-triazole linked to a 1,2,3-triazole. mdpi.com This strategy explores the combined effect of different triazole isomers within one molecule. mdpi.comnih.gov

| Hybrid Type | Combined Pharmacophores | Therapeutic Target Area |

|---|---|---|

| Triazole-Thiadiazole | 3-Bromo-1-ethyl-1,2,4-triazole + 1,3,4-Thiadiazole | Anticancer researchgate.net |

| Triazole-Indole | 3-Bromo-1-ethyl-1,2,4-triazole + Indole | Anticancer rsc.orgnih.gov |

| Triazole-Triazole | 3-Bromo-1-ethyl-1,2,4-triazole + 1,2,3-Triazole | Anticancer, Aromatase Inhibition mdpi.com |

Investigation of Physicochemical Descriptors and Their Correlation with Chemical Properties

Quantitative Structure-Activity Relationship (QSAR) studies are essential for understanding how the physicochemical properties of a molecule relate to its biological activity. physchemres.orgresearchgate.net For 3-bromo-1-ethyl-1,2,4-triazole derivatives, several descriptors are crucial for predicting their chemical behavior.

Key physicochemical descriptors include:

Electronic Properties: Descriptors such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies are important. The energy of the LUMO can indicate the molecule's ability to accept electrons, which is often related to its reactivity and interaction with biological targets. researchgate.net Studies have shown that introducing electron-withdrawing groups can be favorable for the activity of some 1,2,4-triazole derivatives. researchgate.net

Steric Properties: The size and shape of the molecule, represented by descriptors like molecular volume and surface area, play a significant role. 3D-QSAR models have revealed that bulky substituents at certain positions can either enhance or diminish activity, depending on the target's binding site topology. nih.gov

Lipophilicity: The partition coefficient (log P) is a measure of a compound's lipophilicity, which affects its absorption, distribution, metabolism, and excretion (ADME) properties. A well-balanced log P is often necessary for a compound to be effective.

A QSAR study on 1,2,4-triazoles highlighted the importance of surface tension (η) as a dominating descriptor in modeling antibacterial activity. mjcce.org.mk The reliability of these models is often confirmed by high correlation coefficients (r) and cross-validation (Q²) values. mjcce.org.mkmjcce.org.mk

| Descriptor Category | Specific Descriptor | Significance in 1,2,4-Triazoles |

|---|---|---|

| Electronic | LUMO Energy | Correlates with reactivity and ability to interact with receptors researchgate.net |

| Steric | Molecular Volume/Surface Area | Influences binding affinity to target sites nih.gov |

| Lipophilicity | Log P | Affects ADME properties |

| Topological | Surface Tension (η) | Dominant factor in modeling some biological activities mjcce.org.mk |

Rational Design Principles for Novel Brominated and Ethyl-Substituted 1,2,4-Triazoles

Based on the structure-activity relationships and QSAR studies, several rational design principles can be formulated for creating novel 1,2,4-triazoles based on the 3-bromo-1-ethyl scaffold. The 1,2,4-triazole ring is recognized for its stability against metabolic degradation and its ability to form various non-covalent interactions, such as hydrogen bonds and dipole-dipole bonds, with biological targets. pensoft.net

Key design principles include:

Targeted Substitutions: The introduction of specific functional groups at the C5 position should be guided by the desired therapeutic effect. For example, designing aromatase inhibitors might involve incorporating structural features similar to known drugs like Letrozole or Anastrozole. nih.gov

Bioisosteric Replacement: The bromine atom at C3 or the ethyl group at N1 can be replaced by other functional groups (bioisosteres) to fine-tune the compound's properties without drastically changing its structure.

Hybridization: Creating hybrid molecules by linking the triazole scaffold to other pharmacologically active moieties is a powerful strategy to develop multifunctional agents. nih.govtandfonline.com This approach can lead to compounds with novel mechanisms of action or improved efficacy.

Optimization of Physicochemical Properties: Computational tools should be used to predict and optimize ADME properties early in the design process. This includes adjusting lipophilicity and ensuring an appropriate balance of steric and electronic features to enhance bioavailability and target engagement. nih.govnih.gov

The synthesis of new derivatives generally involves multi-step reactions, starting from simpler precursors and building the triazole ring, followed by the introduction of the desired substituents. pensoft.netnih.govnih.gov

Advanced Applications of 3 Bromo 1 Ethyl 1h 1,2,4 Triazole and Its Derivatives Non Prohibited

Applications in Materials Science and Polymer Chemistry

The 1,2,4-triazole (B32235) moiety is increasingly recognized for its utility in the design of functional polymers and materials. ajchem-a.comsigmaaldrich.com The incorporation of this heterocyclic ring can impart desirable properties such as thermal stability, corrosion inhibition, and specific electronic characteristics. ajchem-a.comsigmaaldrich.com

Incorporation into Polymeric Structures

While specific research detailing the incorporation of 3-Bromo-1-ethyl-1H-1,2,4-triazole into polymeric structures is not extensively documented, the broader class of 1,2,4-triazole derivatives has been successfully integrated into various polymer backbones. ajchem-a.com For instance, polymers containing the 1,2,4-triazole ring have been synthesized and investigated for their potential applications in diverse fields. ajchem-a.com One approach involves the synthesis of poly(aryl ethers) where the triazole ring acts as a heterocyclic activating group, facilitating the polymerization process.

The presence of the bromine atom on the this compound molecule offers a reactive handle for polymerization reactions. This allows for its potential use as a monomer in polycondensation or cross-linking reactions. The ethyl group, in turn, can influence the solubility and processing characteristics of the resulting polymer. It is plausible that polymers incorporating this specific triazole could be designed for applications such as corrosion-resistant coatings or as components in light-emitting devices, leveraging the known properties of the triazole ring system. sigmaaldrich.com

Role in Supramolecular Assembly and Self-Organizing Systems

The nitrogen atoms within the 1,2,4-triazole ring can act as hydrogen bond acceptors, while the C-H bonds can act as donors, facilitating the formation of ordered supramolecular structures. These non-covalent interactions are fundamental to the design of self-organizing systems. The planarity of the triazole ring also allows for π-π stacking interactions, which further contribute to the stability of supramolecular assemblies.

A closely related compound, 3-ethyl-1H-1,2,4-triazole-5(4H)-thione, has been shown to form chains in the solid state through intermolecular N-H···N and N-H···S hydrogen bonds. These chains are further organized by π-π stacking interactions between the triazole rings. This example illustrates the inherent capability of the N-substituted triazole core to direct supramolecular assembly. It is therefore anticipated that this compound could similarly participate in the formation of liquid crystals, gels, or other complex, self-organized materials.

Chemical Intermediates in Fine Chemical Synthesis

The reactivity of the C-Br bond and the stability of the triazole ring make this compound a valuable intermediate in the synthesis of more complex molecules. scbt.comrroij.com

Precursors for Other Complex Heterocyclic Compounds

Bromo-substituted heterocycles are versatile precursors in organic synthesis, particularly in cross-coupling reactions. For instance, 3-(4-bromophenyl)-1-butyl-5-(trifluoromethyl)-1H-1,2,4-triazole has been utilized in Suzuki-Miyaura reactions with various aryl boronic acids to generate a library of biaryl-substituted triazole derivatives. researchgate.net This demonstrates the utility of the bromo-triazole scaffold in building molecular complexity.

Given this precedent, this compound can be expected to serve as a key building block for a wide array of more complex heterocyclic compounds. The bromine atom can be readily displaced or used as a handle in various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig) to introduce new functional groups at the 3-position of the triazole ring. This versatility allows for the synthesis of novel compounds with potential applications in medicinal chemistry and materials science. researchgate.netnih.gov

Catalytic Roles in Organic Transformations (e.g., acyl group transfer)

Recent studies have highlighted the catalytic potential of the 1,2,4-triazole anion in organic reactions. Specifically, the deprotonated form of 1,2,4-triazole has been identified as an effective catalyst for acyl transfer reactions, including the aminolysis and transesterification of esters. This catalytic activity stems from the nucleophilicity of the triazole anion.

While this research focused on the parent 1,2,4-triazole, the underlying principle extends to its derivatives. The electronic properties of the substituents on the triazole ring can modulate the nucleophilicity and, consequently, the catalytic efficiency of the corresponding anion. The presence of the electron-withdrawing bromine atom in this compound would influence the pKa of the ring protons and the nucleophilicity of the resulting anion, potentially offering a way to tune the catalytic activity for specific acyl transfer processes.

Coordination Chemistry: this compound as a Ligand for Metal Complexes

The 1,2,4-triazole ring is an excellent ligand in coordination chemistry due to the presence of multiple nitrogen atoms that can coordinate to metal ions. researchgate.net Triazole-based ligands can form both mononuclear and polynuclear complexes with a wide range of transition metals.

The nitrogen atoms at positions 2 and 4 of the 1,2,4-triazole ring are common coordination sites, allowing the triazole to act as a bridging ligand between two metal centers. This bridging capability can lead to the formation of coordination polymers and metal-organic frameworks (MOFs). The nature of the substituents on the triazole ring influences the electronic and steric properties of the ligand, which in turn affect the structure and properties of the resulting metal complexes.

For example, platinum(II) and ruthenium(III) complexes containing 1,2,4-triazole ligands have been investigated for their antitumor properties. researchgate.net The coordination of the triazole to the metal center is a key feature of these biologically active compounds. While specific complexes of this compound are not widely reported, its structural similarity to other coordinating triazoles suggests its potential to form a variety of metal complexes. The bromine atom could also potentially participate in secondary interactions within the coordination sphere or be used for post-synthetic modification of the complex. The study of such complexes could lead to new materials with interesting magnetic, optical, or catalytic properties.

Study of Ligand-Metal Interactions and Coordination Modes

The 1,2,4-triazole ring system, a core component of this compound, is a versatile ligand in coordination chemistry. tennessee.edu The presence of three nitrogen atoms with available lone pairs of electrons allows for various coordination modes with metal ions. Triazole derivatives can act as monodentate, bidentate, or bridging ligands, leading to the formation of diverse coordination complexes, polymers, and metal-organic frameworks (MOFs). tennessee.edunih.gov

The specific coordination behavior of this compound is influenced by its substituents. The ethyl group at the N1 position can induce steric effects that influence the geometry of the resulting metal complex. The bromine atom at the C3 position can also play a role in the electronic properties of the ligand and its interaction with metal centers.

Thione-substituted triazoles, which are structurally related to the title compound, are known to be important N, S-donor ligands for the construction of novel coordination compounds with interesting optical properties. nih.gov While specific studies on the coordination chemistry of this compound are not extensively documented, the general principles of triazole-metal interactions suggest its potential to form stable complexes with a variety of transition metals. The coordination can occur through the N2 and/or N4 atoms of the triazole ring, and the specific mode would depend on the metal ion, the solvent system, and the reaction conditions.

Exploration in Homogeneous Catalysis

Metal complexes derived from 1,2,4-triazole ligands have shown promise in the field of homogeneous catalysis. The electronic and steric properties of the triazole ligand can be fine-tuned by modifying the substituents on the ring, which in turn influences the catalytic activity of the metal center.

While direct catalytic applications of this compound are not widely reported, related triazole-based systems have been successfully employed in various catalytic transformations. For instance, palladium complexes of 1,2,3-triazol-5-ylidene "click" carbenes have been used as catalysts for a variety of organic transformations. capes.gov.br Similarly, rhodium(II) complexes have been shown to catalyze the transannulation of 1,2,3-triazoles with nitriles. core.ac.ukresearchgate.net These examples highlight the potential of triazole-based ligands to stabilize catalytically active metal centers and facilitate a range of chemical reactions. The presence of the bromo and ethyl groups in this compound could modulate the electronic and steric environment of a metal catalyst, potentially leading to unique catalytic activities. Further research is needed to explore the catalytic potential of metal complexes incorporating this specific ligand.

Agrochemical Research: Use as Synthetic Precursors in Non-Active Compound Development

The 1,2,4-triazole moiety is a key structural feature in many commercially successful fungicides and other agrochemicals. rjptonline.orgnih.gov These compounds often derive their biological activity from the specific arrangement of substituents around the triazole ring.

This compound can serve as a valuable synthetic precursor in the development of novel agrochemical candidates. The bromine atom at the C3 position is a versatile functional group that can be readily displaced or transformed through various chemical reactions, such as cross-coupling reactions, to introduce a wide range of other substituents. nih.govbldpharm.com This allows for the systematic modification of the molecule to explore structure-activity relationships.

While many agrochemical research efforts are focused on discovering new active compounds, there is also a need for the synthesis of non-active derivatives for use as analytical standards, reference compounds in metabolic studies, or as building blocks for more complex, non-biocidal molecules used in agricultural applications (e.g., safeners or adjuvants). The synthesis of 1,2,4-triazole derivatives containing oxime ether and phenoxy pyridinyl moieties has been explored for fungicidal activity, showcasing the synthetic accessibility of complex structures from triazole precursors. nih.gov The straightforward synthesis of various substituted 1,2,4-triazoles makes them attractive starting materials for creating diverse chemical libraries for agrochemical screening. nih.govnih.gov

Corrosion Inhibition Studies and Mechanisms

Triazole derivatives are well-established as effective corrosion inhibitors for a variety of metals and alloys, particularly in acidic media. nih.govnih.govresearchgate.net Their inhibitory action is attributed to their ability to adsorb onto the metal surface, forming a protective film that isolates the metal from the corrosive environment. nih.gov

The adsorption process can involve both physisorption (electrostatic interactions) and chemisorption (covalent bond formation between the heteroatoms of the triazole ring and the metal atoms). nih.gov The presence of heteroatoms (nitrogen), π-electrons in the aromatic ring, and various functional groups on the triazole molecule all contribute to its strong adsorption and high inhibition efficiency. nih.gov

Table 1: Corrosion Inhibition Efficiency of Various Triazole Derivatives on Mild Steel in 1 M HCl

| Inhibitor | Concentration (M) | Inhibition Efficiency (%) | Reference |

|---|---|---|---|

| (Z)-3-(1-(2-(4-amino-5-mercapto-4H-1,2,4-triazol-3-yl)hydrazono)ethyl)-2H-chromen-2-one (TZ1) | 1 x 10⁻³ | 91.1 | nih.gov |

| 5-(2-(9H-fluoren-9-ylidene)hydrazineyl)-4-amino-4H-1,2,4-triazole-3-thiol (TZ2) | 1 x 10⁻³ | 94.0 | nih.gov |

The mechanism of corrosion inhibition by triazoles involves the formation of a protective barrier on the metal surface. This barrier can be a monolayer of adsorbed inhibitor molecules or a more complex film involving coordination with metal ions. Electrochemical techniques such as potentiodynamic polarization and electrochemical impedance spectroscopy (EIS) are commonly used to study the kinetics of the corrosion process and to evaluate the effectiveness of inhibitors. researchgate.net

Advanced Analytical Applications and Sensor Development

The unique chemical properties of the triazole ring make it an attractive scaffold for the development of chemical sensors. nanobioletters.com Triazole derivatives have been incorporated into chemosensors for the detection of various analytes, including metal ions and anions. georgiasouthern.edunih.gov The nitrogen atoms of the triazole ring can act as binding sites for metal ions, while the C-H bonds can participate in hydrogen bonding with anions.

The functionalization of the triazole ring with specific recognition moieties and signaling units (e.g., fluorophores or chromophores) allows for the design of highly selective and sensitive sensors. For example, a triazole-based fluorescent probe has been developed for the detection of Zn²⁺ ions. nih.gov The binding of the analyte to the triazole-based receptor induces a change in the photophysical properties of the sensor, such as a change in fluorescence intensity or color, which can be easily measured. nanobioletters.com

While there are no specific reports on the use of this compound in sensor development, its structure suggests potential in this area. The bromo substituent could be used as a handle for further functionalization to introduce signaling units or to modulate the electronic properties of the triazole ring to enhance its binding affinity and selectivity for specific analytes. The development of ion-selective electrodes based on various ionophores is an active area of research, and triazole derivatives could potentially serve as effective ionophores for certain ions. nih.gov

Future Research Directions and Emerging Trends in 3 Bromo 1 Ethyl 1h 1,2,4 Triazole Chemistry

Development of More Sustainable and Atom-Economical Synthetic Pathways

Key areas of exploration will include:

Catalytic Methods: Shifting from stoichiometric reagents to catalytic systems, particularly those using earth-abundant metals or organocatalysts, can significantly reduce waste and improve atom economy. For instance, developing catalytic C-H activation methods for the direct ethylation of 3-bromo-1H-1,2,4-triazole would be a more atom-economical alternative to traditional alkylation reactions that use ethyl halides.

Alternative Energy Sources: The use of non-conventional energy sources such as microwave irradiation, ultrasound, and mechanochemistry is an emerging trend. nih.gov These techniques can often accelerate reaction rates, improve yields, and reduce the need for high-boiling point solvents, making them attractive for the synthesis of triazole derivatives. nih.gov

Flow Chemistry: Continuous flow reactors offer superior control over reaction parameters, improved safety, and the potential for easier scale-up compared to batch processes. Adapting the synthesis of 3-Bromo-1-ethyl-1H-1,2,4-triazole to a flow system could lead to a more efficient and reproducible manufacturing process.

An example of a move toward milder conditions in related triazole chemistry is the use of the Chan-Evans-Lam (CEL) coupling reaction for N-arylation, which operates at room temperature in the open air, offering a greener alternative to high-temperature, base-sensitive cross-coupling methods. nih.gov

Integration with Automated Synthesis and High-Throughput Experimentation

The integration of automation and high-throughput experimentation (HTE) is revolutionizing chemical research by enabling the rapid synthesis and screening of large numbers of compounds. For a versatile building block like this compound, these technologies offer a powerful approach to accelerate the discovery of new derivatives with desired properties.

Future trends in this area include:

Automated Reaction Optimization: Robotic platforms can be programmed to perform numerous experiments in parallel, systematically varying reaction parameters such as catalyst, solvent, temperature, and stoichiometry. This allows for the rapid identification of optimal conditions for reactions involving this compound, a process that would be prohibitively time-consuming if performed manually.

Library Synthesis: Automated synthesizers can be employed to generate large libraries of derivatives from this compound. For example, by reacting the core molecule with a diverse set of coupling partners (e.g., boronic acids, amines, thiols) in a multi-well plate format, researchers can quickly produce hundreds of new compounds for biological or materials screening. High-throughput screening (HTS) has already been used to identify triazole analogs as potential drug candidates. nih.gov

| Technology | Application to this compound | Potential Outcome |

| Automated Synthesis Platforms | Parallel synthesis of derivatives via cross-coupling reactions. | Rapid generation of compound libraries for screening. |

| High-Throughput Experimentation (HTE) | Screening of catalysts, ligands, and solvents for novel transformations. | Discovery of new, efficient reaction conditions. |

| Flow Chemistry Automation | Automated optimization of reaction parameters in a continuous flow setup. | Efficient and scalable synthesis protocols. |

Exploration of Novel Reactivity Patterns and Unprecedented Derivatizations

While the bromo- and ethyl- substituents on the 1,2,4-triazole (B32235) core provide known handles for chemical modification, future research will aim to uncover new modes of reactivity. The exploration of these novel patterns will enable the synthesis of previously inaccessible molecular architectures.

Emerging areas of focus are:

Transition-Metal Catalyzed Cross-Coupling: Beyond standard Suzuki and Buchwald-Hartwig reactions, research will likely explore less common cross-coupling reactions. This could involve, for example, Sonogashira coupling to introduce alkyne moieties or C-H functionalization at the C5 position of the triazole ring, a typically less reactive site. The Chan-Evans-Lam (CEL) coupling is an example of an emerging N-arylation technique that offers advantages over traditional methods for halogen-containing triazoles. nih.gov

Photoredox and Electrochemical Synthesis: These methods provide unique reactivity pathways driven by light or electricity, often under mild conditions. They could be used to generate radical intermediates from this compound, enabling novel C-C or C-heteroatom bond formations that are complementary to traditional thermal methods.

Multi-component Reactions: Designing one-pot, multi-component reactions that incorporate this compound would be a highly efficient strategy for building molecular complexity. This approach aligns with the principles of green chemistry by reducing the number of synthetic steps and purification procedures. A variety of multi-component reactions have been developed for synthesizing substituted triazoles. nih.gov

Advanced In Silico Modeling for Predictive Chemical Design and Discovery

Computational chemistry and in silico modeling are becoming indispensable tools in modern chemical research. nih.gov For this compound, these methods can provide deep insights into its properties and reactivity, guiding experimental work and accelerating the design of new molecules.

Future directions will heavily rely on:

Quantum Mechanical (QM) Calculations: Methods like Density Functional Theory (DFT) can be used to calculate the electronic structure of the molecule, predict its reactivity at different sites, and model reaction mechanisms. This can help researchers understand, for instance, the regioselectivity of substitution reactions.

Molecular Docking and Dynamics Simulations: In the context of drug discovery, in silico tools are used to predict how derivatives of this compound might bind to biological targets like enzymes or receptors. pensoft.netnih.gov Molecular dynamics (MD) simulations can further elucidate the stability and dynamics of these ligand-protein complexes. pensoft.net

Machine Learning (ML) and Artificial Intelligence (AI): AI algorithms can be trained on existing chemical data to predict the outcomes of unknown reactions, suggest optimal synthetic routes, or design novel molecules with specific desired properties (e.g., high binding affinity for a target protein). This predictive power can significantly reduce the number of experiments needed, saving time and resources.

| Computational Method | Application in this compound Research |

| Quantum Mechanics (e.g., DFT) | Predicting reaction pathways and elucidating electronic properties. |

| Molecular Docking | Screening virtual libraries of derivatives against biological targets. |

| Molecular Dynamics (MD) | Assessing the stability of ligand-receptor complexes over time. |

| QSAR (Quantitative Structure-Activity Relationship) | Developing models that correlate chemical structure with biological activity. researchgate.net |

| ADME/Tox Prediction | In silico assessment of pharmacokinetic and toxicity profiles of new derivatives. nih.gov |

Expanding Applications in Niche Areas of Chemical Technology

While 1,2,4-triazole derivatives are well-established in medicine and agriculture, future research will seek to exploit the unique properties of compounds like this compound in other specialized areas of chemical technology. researchgate.netnih.gov

Potential emerging applications include:

Materials Science: The nitrogen-rich 1,2,4-triazole ring can act as a ligand for metal ions. Derivatives could be explored as building blocks for metal-organic frameworks (MOFs) or coordination polymers with interesting catalytic, magnetic, or photoluminescent properties.

Organic Electronics: Heterocyclic compounds are integral to the development of organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The electronic properties of novel, highly conjugated systems derived from this compound could be tailored for these applications.

Energetic Materials: The high nitrogen content and thermal stability of the triazole ring are desirable features for energetic materials. While this is a highly specialized field, derivatization of the triazole core could lead to new compounds with controlled energy release properties.

Mechanistic Elucidation of Complex Reaction Pathways Involving the Compound

A fundamental understanding of reaction mechanisms is crucial for controlling reaction outcomes, improving efficiency, and discovering new transformations. Future research will employ a combination of advanced experimental and computational techniques to unravel the intricate details of reactions involving this compound.

Key research trends will involve:

Advanced Spectroscopic Techniques: The use of in situ spectroscopic methods, such as reaction-monitoring NMR and IR spectroscopy, can provide real-time information on the formation of intermediates and products, offering a dynamic view of the reaction progress.

Kinetic Studies: Detailed kinetic analysis of reactions can help to determine rate laws and activation parameters, which are essential for proposing and validating reaction mechanisms.

Isotope Labeling Studies: Experiments using isotopically labeled starting materials (e.g., with ¹³C or ¹⁵N) are powerful tools for tracking the fate of specific atoms throughout a reaction, providing definitive evidence for proposed mechanistic pathways.

Computational Mechanistic Studies: As mentioned in section 8.4, quantum mechanical calculations are invaluable for mapping out potential energy surfaces of a reaction, identifying transition states, and calculating activation barriers. This computational insight, when combined with experimental data, provides a comprehensive picture of the reaction mechanism.

By pursuing these future research directions, the scientific community can continue to build upon the synthetic utility of this compound, transforming it from a simple building block into a key component in the development of next-generation medicines, materials, and technologies.

常见问题

Q. What design principles enhance the bioactivity of this compound derivatives?

- Methodology : Employ structure-activity relationship (SAR) studies by modifying substituents at the 3- and 5-positions. For TYK2 inhibitors, introduce pyrazolopyridinone moieties via Suzuki coupling, as demonstrated in patent literature. Molecular docking (e.g., AutoDock Vina) identifies binding interactions with target proteins .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。